molecular formula C17H20N4O3S B2414231 N-(6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-16-2

N-(6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2414231
CAS No.: 1021136-16-2
M. Wt: 360.43
InChI Key: RKRNDQAKFJYNET-UHFFFAOYSA-N
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Description

N-(6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-12-6-8-21(9-7-12)16(22)11-25-15-5-4-14(19-20-15)18-17(23)13-3-2-10-24-13/h2-5,10,12H,6-9,11H2,1H3,(H,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRNDQAKFJYNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, identified by its CAS number 1021136-16-2, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including anti-cancer and anti-microbial properties, supported by research findings and data tables.

PropertyValue
Molecular FormulaC17H20N4O3S
Molecular Weight360.4 g/mol
CAS Number1021136-16-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thioether linkage and the pyridazine core are crucial for binding to these targets, leading to modulation of their activity. This can result in inhibition or activation of various signaling pathways, which underlie its therapeutic effects.

Anti-Cancer Activity

Recent studies have evaluated the anti-cancer potential of derivatives related to this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).

Case Study: Anti-Cancer Efficacy

A comparative study assessed the efficacy of various synthesized derivatives against HepG2 cells:

Compound% Cell Viability (HepG2)Comparison with Doxorubicin
4d33.29%Superior
4a35.01%Comparable
4b37.31%Comparable
4c39.22%Comparable
Doxorubicin0.62%Standard Control

The compound 4d exhibited the highest anti-cancer activity, indicating that structural modifications can significantly enhance efficacy against cancer cells .

Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has shown promising anti-microbial activity against various bacterial strains.

Case Study: Anti-Microbial Efficacy

In vitro tests were conducted to evaluate the effectiveness of synthesized compounds against common pathogens:

CompoundMIC (μg/mL)Bacterial Strain
4b230E. coli
4a265S. aureus
4f280B. cereus

These results suggest that certain derivatives possess significant potential as anti-microbial agents, which could be useful in developing new therapeutic strategies .

Q & A

Q. What toxicological screening approaches are recommended for preclinical evaluation?

  • Category : Advanced (Toxicology)
  • Answer : Ames test (TA98 strain) assesses mutagenicity. Hepatotoxicity is screened via HepG2 cell viability (CC50 > 50 μM) and CYP450 inhibition (IC50 > 10 μM). In vivo acute toxicity (OECD 423) in rodents determines LD50 and histopathological endpoints .

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